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Compound of Interest

Tetrazolo[1,5-ajJquinoline-4-
Compound Name:
carbaldehyde

Cat. No.: B054449

An In-depth Technical Guide to the Spectroscopic Data of Tetrazolo[1,5-a]Jquinoline-4-
carbaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of novel compounds is paramount. This guide provides a
detailed overview of the available and predicted spectroscopic data for Tetrazolo[1,5-
a]quinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.[1][2]
While direct and complete spectral data for the parent compound is not readily available in
consolidated literature, this guide compiles information from closely related derivatives to
provide a robust predictive analysis.

Core Spectroscopic Data

The spectroscopic data for Tetrazolo[1,5-a]quinoline-4-carbaldehyde can be inferred from
the analysis of its derivatives. The following tables summarize the expected key signals in *H
NMR, 3C NMR, IR, and Mass Spectrometry. These predictions are based on documented data
for substituted analogs and general principles of spectroscopic interpretation.

Table 1: Predicted 'H NMR Spectroscopic Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons
of the quinoline ring system and the aldehyde proton. The chemical shifts (&) are predicted in
parts per million (ppm) relative to a standard reference.
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Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, H2)
Aldehyde-H ~10.0 - 10.5 Singlet
Quinoline-H )
) ~7.5-9.0 Multiplets, Doublets ~7.0-9.0
(aromatic)

Table 2: Predicted **C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Predicted Chemical Shift (8, ppm)
C=0 (Aldehyde) ~190 - 195
Aromatic/Heterocyclic Cs ~115 - 150

Table 3: Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Predicted Wavenumber

Functional Group Intensity
(cm~)

C=0 (Aldehyde) Stretch ~1690 - 1710 Strong
C=N Stretch _

o ~1500 - 1650 Medium-Strong
(Quinoline/Tetrazole)
C-H (Aromatic) Stretch ~3000 - 3100 Medium-Weak
N=N (Tetrazole) Stretch ~1400 - 1500 Medium-Weak

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.
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Parameter Value
Molecular Formula C10HeN4O
Molecular Weight 198.18 g/mol
Predicted [M]+ Peak m/z 198

Experimental Protocols

The synthesis of Tetrazolo[1,5-a]Jquinoline-4-carbaldehyde is a key step for its
characterization. A widely reported and reliable method is the reaction of 2-chloroquinoline-3-
carbaldehyde with sodium azide.[3][4]

Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde:

e Reactants: 2-chloroquinoline-3-carbaldehyde, Sodium azide (NaNs), Dimethyl sulfoxide
(DMSO), Acetic acid.

e Procedure: A mixture of 2-chloroquinoline-3-carbaldehyde (1 equivalent) and sodium azide
(1.5 - 2 equivalents) is stirred in DMSO. A catalytic amount of acetic acid can be added. The
reaction mixture is typically heated to facilitate the reaction.

o Work-up: Upon completion, the reaction mixture is poured into water to precipitate the
product. The solid is then filtered, washed with water, and can be recrystallized from a
suitable solvent like ethanol or acetone to yield the pure Tetrazolo[1,5-a]Jquinoline-4-
carbaldehyde.

Spectroscopic Analysis:

 NMR Spectroscopy: *H and 13C NMR spectra are typically recorded on a 300, 400, or 500
MHz spectrometer. Deuterated solvents such as DMSO-ds or CDCIs are used, with
tetramethylsilane (TMS) as the internal standard.

» IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample is typically prepared as a KBr pellet.
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o Mass Spectrometry: Mass spectra can be recorded using various techniques such as
electron impact (EI) or electrospray ionization (ESI).

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Synthetic workflow for Tetrazolo[1,5-a]Jquinoline-4-carbaldehyde.

Caption: Logical relationship between structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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